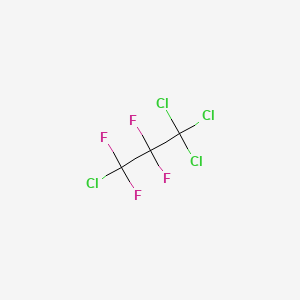

![molecular formula C11H10Br2N2S B1345261 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1134611-60-1](/img/structure/B1345261.png)

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

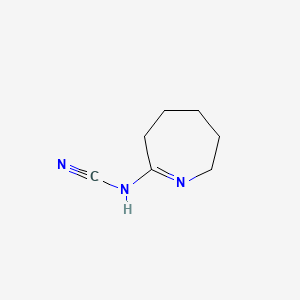

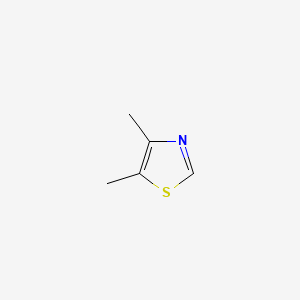

The compound "2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound suggests that it may possess interesting chemical and biological characteristics, making it a candidate for further study in drug discovery programs .

Synthesis Analysis

The synthesis of related thiazole compounds often involves the use of synthons such as 1,3-dibromo-1,1-difluoro-2-propanone, which can react with aromatic amines and sodium thiocyanate to yield thiazoles . Similarly, unsymmetrical diamine monomers have been used to synthesize thiazole-containing polyimides, indicating that the synthesis of thiazole derivatives can be quite versatile . The synthesis of imidazo[2,1-b]thiazolium bromides, which are closely related to the compound , has been achieved through reactions involving 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones . These methods could potentially be adapted for the synthesis of "2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide".

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of a fused imidazole and thiazole ring system. The substitution pattern on the rings, such as the presence of a bromo and phenyl group, can significantly influence the chemical behavior and biological activity of these compounds . X-ray crystallography and NMR spectroscopy are commonly used techniques for the structural determination of such heterocyclic compounds .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives participate in various chemical reactions, including oxidative cyclization mediated by molecular iodine, which can lead to the formation of new C-N and S-N bonds . The reactivity of these compounds with isocyanates and isothiocyanates has also been studied, revealing the formation of dipolar adducts and cyclic products depending on the nature of the reactants . These reactions highlight the chemical versatility of the imidazo[2,1-b]thiazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, thermal stability, and reactivity, are influenced by the substituents on the heterocyclic core. For instance, thiazole-containing polyimides exhibit excellent solubility and thermal stability, which are desirable properties for materials science applications . The presence of bromine atoms in these compounds also opens up possibilities for further chemical transformations, such as nucleophilic substitution reactions . The pharmacological properties, including analgesic and anti-inflammatory activities, have been reported for some imidazo[2,1-b]thiazolium bromides, suggesting that "2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide" may also possess similar activities .

科学的研究の応用

One potential area of application could be in proteomics research , but without specific studies or data, it’s difficult to provide a comprehensive analysis.

-

Potential Anticancer Agents

- There is a study that suggests this compound could have potential as an anticancer agent . The study proposes a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans . One of the compounds synthesized in this study showed moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

特性

IUPAC Name |

2-bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S.BrH/c12-10-9(8-4-2-1-3-5-8)14-7-6-13-11(14)15-10;/h1-5H,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQZJWVVOHZRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(SC2=N1)Br)C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640021 |

Source

|

| Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide | |

CAS RN |

1134611-60-1 |

Source

|

| Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)